6-Ethyl-3-methoxychroman-4-one

Lipophilicity ADME Drug-likeness

6-Ethyl-3-methoxychroman-4-one is a uniquely dual-substituted chroman-4-one scaffold. The 3-methoxy group serves as a synthetic handle for O-demethylation or nucleophilic displacement, enabling rapid analog generation without de novo synthesis. The 6-ethyl substituent provides lipophilic bulk for enhanced target binding. With computed LogP 1.84 and TPSA 35.53 Ų, it occupies a distinct physicochemical space vs. monosubstituted analogs—ideal for systematic ADME profiling within congeneric series. Supplied at ≥98% purity. Perfect for medicinal chemistry SAR libraries, CYP-targeting hit screens, and antifungal lead development.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B13043924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-methoxychroman-4-one
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OCC(C2=O)OC
InChIInChI=1S/C12H14O3/c1-3-8-4-5-10-9(6-8)12(13)11(14-2)7-15-10/h4-6,11H,3,7H2,1-2H3
InChIKeyIHPSWNGHCDROAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-3-methoxychroman-4-one: Physicochemical and Structural Baseline for Procurement Evaluation


6-Ethyl-3-methoxychroman-4-one (CAS 1391142-81-6, molecular formula C₁₂H₁₄O₃, MW 206.24 g/mol) is a disubstituted chroman-4-one derivative bearing a 6-ethyl group on the aromatic A-ring and a 3-methoxy substituent on the dihydropyranone B-ring . Chroman-4-ones constitute a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including anticancer, antimicrobial, antidiabetic, and enzyme inhibitory effects, with substitution patterns at positions 2, 3, 6, and 7 critically modulating potency and selectivity [1]. The compound is commercially available at 98% purity from specialty chemical suppliers and serves as a synthetic building block for further derivatization .

Why 6-Ethyl-3-methoxychroman-4-one Cannot Be Replaced by Generic Chroman-4-one Analogs


The dual-substitution pattern of 6-ethyl-3-methoxychroman-4-one generates a unique pharmacophoric profile that cannot be replicated by monosubstituted chroman-4-ones. The 3-methoxy group introduces an additional hydrogen-bond acceptor (HBA = 3 vs. 2 for unsubstituted or 6-ethyl-only analogs) and increases topological polar surface area (TPSA = 35.53 Ų vs. 26.3 Ų for 6-ethylchroman-4-one), significantly altering permeability, solubility, and target engagement potential [1]. Structure-activity relationship (SAR) studies across the chroman-4-one class demonstrate that C-3 substitution with methoxy or related groups yields enhanced antioxidant, anti-inflammatory, and enzyme-inhibitory activities compared to unsubstituted or C-6-only substituted analogs [2]. Simply substituting a generic chroman-4-one building block therefore risks losing both the specific physicochemical property advantages and the synthetic handle that the 3-methoxy group provides for downstream functionalization.

Quantitative Differentiation Evidence for 6-Ethyl-3-methoxychroman-4-one vs. Closest Analogs


Lipophilicity Modulation: LogP Reduction vs. 6-Ethylchroman-4-one

The 3-methoxy substituent in 6-Ethyl-3-methoxychroman-4-one reduces computed lipophilicity by approximately 0.37 log units compared to the des-methoxy analog 6-ethylchroman-4-one (LogP 1.84 vs. 2.21). This modulation brings the compound closer to the optimal LogP range (1–3) for drug-like molecules as defined by Lipinski's Rule of Five [1]. The reduced LogP is attributable to the electron-withdrawing inductive effect and hydrogen-bond acceptor capacity of the 3-methoxy group, which increases polarity without introducing a hydrogen-bond donor .

Lipophilicity ADME Drug-likeness Chroman-4-one

Polar Surface Area and H-Bond Acceptor Capacity Differentiation vs. 6-Ethylchroman-4-one

The 3-methoxy group increases topological polar surface area (TPSA) from 26.3 Ų (6-ethylchroman-4-one) to 35.53 Ų (6-ethyl-3-methoxychroman-4-one), a gain of approximately 35% (+9.23 Ų). Concurrently, the hydrogen-bond acceptor count increases from 2 to 3 [1]. Both values remain well within drug-like thresholds (TPSA < 140 Ų, HBA ≤ 10), but the incremental increase in polarity is expected to modulate membrane permeability and oral bioavailability in a quantitatively predictable manner as described by Veber's rules [2].

Polar surface area Hydrogen bonding Permeability Drug design

Class-Level SAR Inference: 6-Methoxy Substitution Synergy with C-3 Functionalization in Aromatase Inhibition

In a systematic SAR study of 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors, Bonfield et al. (2012) demonstrated that 6-methoxy-3-phenylchroman-4-one (2a) exhibited an IC₅₀ of 0.26 μM against recombinant human aromatase, representing a 9.2-fold potency enhancement over 3-(4-phenoxyphenyl)chroman-4-one (1h, IC₅₀ = 2.4 μM) and a 22.3-fold enhancement over 3-(pyridin-3-yl)chroman-4-one (3b, IC₅₀ = 5.8 μM) [1]. Docking simulations attributed this potency gain to the 6-methoxy group forming critical hydrophobic and hydrogen-bonding interactions within the aromatase active site [1]. While these data are from 3-phenyl analogs rather than 3-methoxy-substituted chroman-4-ones, they establish that 6-position substitution with methoxy (or related oxygen-containing groups) can dramatically enhance biological activity when paired with appropriate C-3 functionalization—a principle directly relevant to the 6-ethyl/3-methoxy combination in 6-ethyl-3-methoxychroman-4-one [1][2].

Aromatase inhibition Breast cancer Isoflavanone Structure-activity relationship

Synthetic Handle Advantage: 3-Methoxy as a Differentiable Derivatization Site vs. 6-Ethylchroman-4-one

The 3-methoxy group in 6-ethyl-3-methoxychroman-4-one provides a chemically addressable synthetic handle absent in 6-ethylchroman-4-one. This position can undergo O-demethylation to yield the corresponding 3-hydroxy derivative, or participate in nucleophilic displacement reactions, enabling late-stage diversification for library synthesis and SAR exploration . The 3-methoxy group also serves as a metabolically labile site that can be exploited in prodrug design strategies. In contrast, 6-ethylchroman-4-one (CAS 672904-14-2) lacks this functionalization point, limiting its utility as a diversification scaffold to modifications at the aromatic ring positions only . The combination of a 6-ethyl substituent (providing lipophilic bulk and metabolic stability via the ethyl group) with a 3-methoxy group (providing a synthetic handle and polarity modulation) creates a uniquely versatile building block that neither monosubstituted analog can replicate [1].

Synthetic chemistry Building block Derivatization Lead optimization

Optimal Research and Procurement Application Scenarios for 6-Ethyl-3-methoxychroman-4-one


Focused Chroman-4-one Library Synthesis Requiring a C-3 Diversification Handle

Medicinal chemistry teams building structure-activity relationship (SAR) libraries around the chroman-4-one scaffold should procure 6-ethyl-3-methoxychroman-4-one as a key intermediate. The 3-methoxy group enables O-demethylation to the 3-hydroxy derivative or direct nucleophilic displacement, providing access to diverse 3-substituted analogs without requiring de novo scaffold construction for each derivative . This represents a synthetic efficiency advantage over 6-ethylchroman-4-one, which lacks the heterocyclic ring functional handle [1]. The 6-ethyl group concurrently provides lipophilic bulk that has been associated with enhanced target binding in related chroman-4-one series [2].

Early-Stage ADME Profiling of Disubstituted Chroman-4-one Scaffolds

Researchers conducting prospective ADME evaluation of chroman-4-one-based lead series should include 6-ethyl-3-methoxychroman-4-one as a comparator compound. Its computed LogP of 1.84 and TPSA of 35.53 Ų place it in a physicochemically distinct region of drug-like chemical space compared to monosubstituted analogs such as 6-ethylchroman-4-one (LogP 2.21, TPSA 26.3 Ų) [1]. This enables systematic assessment of how incremental polarity and H-bond acceptor count affect permeability, metabolic stability, and solubility within a congeneric series, providing actionable data for multiparameter optimization [3].

Aromatase (CYP19) or Cytochrome P450 Inhibitor Discovery Programs

Drug discovery programs targeting aromatase or related cytochrome P450 enzymes may find 6-ethyl-3-methoxychroman-4-one to be a valuable starting scaffold. Published class-level evidence demonstrates that 6-position substitution on chroman-4-ones can produce dramatic potency enhancements in aromatase inhibition: 6-methoxy-3-phenylchroman-4-one achieved an IC₅₀ of 0.26 μM, a 9.2-fold improvement over the corresponding unsubstituted analog (IC₅₀ = 2.4 μM) [2]. While the 6-ethyl substituent in the procurement target differs from the 6-methoxy group in the published series, the shared 6-position functionalization principle and the additional synthetic versatility of the 3-methoxy group make this compound a rational candidate for hit-finding screens in CYP-targeting programs [2].

Antifungal Homoisoflavanone Analog Development

The chroman-4-one scaffold forms the core of homoisoflavanone natural products with demonstrated antifungal activity. Synthetic homoisoflavanone analogs have shown MIC₅₀ values as low as 25 μM against pathogenic fungi, outperforming the reference drug clotrimazole (MIC₅₀ = 42 μM) [4]. The 6-ethyl-3-methoxychroman-4-one scaffold, with its alkyl substitution at C-6 and oxygenated C-3 position, maps onto key pharmacophoric features identified in active homoisoflavanone antifungals, positioning it as a potential precursor for novel antifungal agent development through 3-benzylidene condensation chemistry [4].

Quote Request

Request a Quote for 6-Ethyl-3-methoxychroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.